molecular formula C12H13Cl2N3O B7560476 1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea

1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea

カタログ番号 B7560476
分子量: 286.15 g/mol
InChIキー: NVYKRIODZBEWGS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea, also known as A771726, is a small molecule drug that has been developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis, psoriasis, and lupus. It belongs to a class of drugs called Janus kinase (JAK) inhibitors, which work by blocking the activity of JAK enzymes that are involved in the signaling pathways of cytokines, which are proteins that regulate the immune system.

作用機序

1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea works by selectively inhibiting JAK enzymes, which are involved in the signaling pathways of cytokines such as interleukins and interferons. By blocking JAK activity, 1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea reduces the production of inflammatory cytokines and prevents their effects on immune cells. This leads to a reduction in inflammation and joint damage in autoimmune diseases.
Biochemical and Physiological Effects
1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea has been shown to have a good safety profile in preclinical and clinical studies. It is rapidly absorbed after oral administration and has a half-life of around 5-6 hours. 1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea is extensively metabolized in the liver and excreted in the urine. In preclinical studies, 1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea has been shown to have dose-dependent effects on cytokine production and immune cell function. In clinical trials, 1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea has been shown to improve disease activity and reduce symptoms in patients with rheumatoid arthritis and psoriasis.

実験室実験の利点と制限

1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. However, 1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea also has some limitations. It is a JAK inhibitor, which means that it may have off-target effects on other signaling pathways that are regulated by JAK enzymes. It may also have limited efficacy in some autoimmune diseases that are not primarily driven by cytokine signaling.

将来の方向性

There are several future directions for the development of 1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea and other JAK inhibitors. One direction is the development of more selective JAK inhibitors that target specific JAK enzymes and have fewer off-target effects. Another direction is the combination of JAK inhibitors with other drugs that target different signaling pathways in the immune system. This may lead to synergistic effects and improved efficacy in the treatment of autoimmune diseases. Finally, the use of JAK inhibitors in combination with biomarkers may allow for personalized medicine approaches in the treatment of autoimmune diseases.

合成法

The synthesis of 1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea involves the reaction of 3,4-dichloroaniline with 1-cyanopropan-2-yl isocyanate in the presence of a base, followed by the reaction of the resulting intermediate with methyl isocyanate. The final product is obtained after purification by column chromatography and recrystallization. The overall yield of the synthesis is around 30%.

科学的研究の応用

1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In preclinical studies, 1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea has been shown to be effective in reducing inflammation and joint damage in animal models of rheumatoid arthritis and psoriasis. In clinical trials, 1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea has demonstrated efficacy in improving disease activity and reducing symptoms in patients with rheumatoid arthritis and psoriasis.

特性

IUPAC Name

1-(1-cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3O/c1-8(5-6-15)17(2)12(18)16-9-3-4-10(13)11(14)7-9/h3-4,7-8H,5H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYKRIODZBEWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)N(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。